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CAS No.: 6213-88-3

Cat. No.: B151994

Get Quote

Introduction & Mechanistic Rationale
(E)-Methyl 3-iodoacrylate (CAS: 6213-88-3)[1] is a highly versatile, electron-deficient vinyl

iodide that serves as a premier C3​building block in modern organic synthesis. Its structural

architecture—an alkene rigidly locked in the (E)-geometry, flanked by a labile carbon-iodine

bond and an electron-withdrawing methyl ester—makes it an exceptional substrate for

transition-metal-catalyzed cross-coupling and cascade reactions.

The strategic value of this reagent lies in its predictable reactivity profile:

Kinetic Superiority in Oxidative Addition: The weak C(sp2)−I bond provides an exceptionally

low activation energy barrier for insertion by low-valent transition metals (e.g., Pd0 , Ni0 ).

This allows reactions to proceed under milder conditions compared to corresponding

bromides or chlorides, preserving sensitive functional groups.

Absolute Stereoretention: During concerted transmetalation and reductive elimination steps

in cross-coupling, the (E)-geometry is strictly maintained, ensuring high diastereomeric purity
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of the resulting substituted acrylates.

Dual Reactivity (Electrophile & Michael Acceptor): While the iodide acts as the primary

electrophilic site for cross-coupling, the electron-deficient alkene can simultaneously function

as a potent Michael acceptor. This dual nature is exploited in complex cascade reactions,

such as the enantioselective synthesis of clavine alkaloids[2][3].

This application note provides field-proven protocols and mechanistic insights for utilizing (E)-
methyl 3-iodoacrylate in Suzuki-Miyaura couplings, Nozaki-Hiyama-Kishi (NHK)

alkenylations, and cascade C-H olefinations.

Quantitative Data & Substrate Scope
To guide experimental design, the following tables summarize the comparative performance of

various coupling methods and the functional group tolerance of (E)-methyl 3-iodoacrylate.

Table 1: Comparison of Cross-Coupling Methods for (E)-Methyl 3-Iodoacrylate

Reaction
Type

Primary
Catalyst

Co-Catalyst
/ Additive

Typical
Base

Target
Product

Stereoreten
tion

Suzuki-

Miyaura
Pd(dppf)Cl2​ None

K2​CO3​or

Cs2​CO3​

β -Aryl/Alkyl

Acrylates
>99% (E)

Heck

Reaction
Pd(OAc)2​ P(o−tolyl)3​ Et3​N Dienoates ~95% (E)

NHK

Alkenylation

CrCl2​

(Stoich.)

NiCl2​

(Catalytic)
None

Allylic

Alcohols
>98% (E)

Cascade

Olefination

Quinine

Derivative
None None

Cyclic

Acrylate

Adducts

Enantioselect

ive

Table 2: Functional Group Tolerance & Mitigation Strategies
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Functional Group on
Partner

Tolerance Level
Mechanistic Rationale &
Mitigation

Aldehydes High (in NHK)

CrIII is highly chemoselective

for aldehydes over

ketones/esters.

Free Hydroxyls (-OH) Moderate

Can coordinate with catalysts.

Protect as TBS or PMB ethers

if yields drop.

Basic Amines (-NH2) Low

Amines can induce premature

Michael addition to the

acrylate. Boc-protection is

mandatory.

Esters/Lactones High

Mild bases ( K2​CO3​) in Suzuki

couplings prevent unwanted

saponification.

Key Experimental Workflows & Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling
The Suzuki-Miyaura coupling of (E)-methyl 3-iodoacrylate with organoboronic acids is the

most direct route to β -substituted acrylates.

Causality & Design Choices: We utilize Pd(dppf)Cl2​because the bidentate dppf ligand enforces

a cis-geometry on the palladium intermediate, accelerating the rate-limiting reductive

elimination step. A mild base ( K2​CO3​) is selected over stronger bases ( NaOH or NaOtBu ) to

strictly prevent the hydrolysis (saponification) of the methyl ester and to avoid base-catalyzed

isomerization of the double bond.

Step-by-Step Methodology:

Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Charge the flask

with (E)-methyl 3-iodoacrylate (1.0 equiv, 1.0 mmol), the desired aryl/alkyl boronic acid (1.2
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equiv), Pd(dppf)Cl2​(0.05 equiv, 5 mol%), and anhydrous K2​CO3​(2.0 equiv).

Degassing (Critical): Seal the flask with a rubber septum. Evacuate the flask under high

vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Self-validation:

Failure to remove oxygen will rapidly oxidize the active Pd0 species to inactive PdII , halting

the catalytic cycle.

Solvent Addition: Inject a degassed mixture of THF/Water (4:1 v/v, 10 mL) via syringe. The

water is necessary to dissolve the inorganic base and activate the boronic acid via formation

of a boronate complex.

Reaction: Stir the biphasic mixture vigorously at 60 °C for 8–12 hours. Monitor the

consumption of the vinyl iodide via TLC (Hexanes/EtOAc 8:2, UV active).

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and quench with saturated

aqueous NH4​Cl . Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​,

concentrate under reduced pressure, and purify via flash column chromatography.
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Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling with (E)-methyl 3-iodoacrylate.

Protocol B: Nozaki-Hiyama-Kishi (NHK) Alkenylation
The NHK reaction is indispensable for coupling (E)-methyl 3-iodoacrylate with highly

functionalized, sterically hindered aldehydes. This methodology was famously employed in the

total synthesis of the Halichondrin class of marine macrolides (e.g., Halichondrin B and the

drug Eribulin)[4][5][6].

Causality & Design Choices: CrCl2​alone inserts into the C−I bond far too slowly to be

synthetically useful. The addition of catalytic NiCl2​is the cornerstone of this protocol. Ni0

(generated in situ) rapidly undergoes oxidative addition into the vinyl iodide, then

transmetalates the vinyl group to CrIII . The resulting organochromium species is highly
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oxophilic and attacks the aldehyde with exquisite chemoselectivity, leaving ketones and esters

untouched[4][6].

Step-by-Step Methodology:

Glovebox Setup: Due to the extreme moisture and oxygen sensitivity of CrII , charge a

flame-dried flask with strictly anhydrous CrCl2​(3.0 equiv) and NiCl2​(0.03 equiv, 3 mol%)

inside an Argon-filled glovebox.

Activation: Remove the sealed flask from the glovebox and suspend the salts in anhydrous,

degassed DMF (5 mL/mmol). Stir at room temperature for 15 minutes until a uniform pale

green suspension forms.

Syringe Pump Addition: Dissolve the target aldehyde (1.0 equiv) and (E)-methyl 3-
iodoacrylate (1.5 equiv) in anhydrous DMF (2 mL). Add this solution to the Cr/Ni suspension

via a syringe pump over 1.5 hours. Self-validation: Slow addition keeps the steady-state

concentration of the highly reactive Ni -vinyl intermediate low, actively suppressing unwanted

homocoupling (diene formation).

Reaction: Stir at room temperature for an additional 4 hours.

Quench: Carefully quench the reaction by adding saturated aqueous NH4​Cl and

ethylenediamine (to chelate the chromium and nickel salts, preventing emulsion formation

during extraction). Extract with EtOAc, dry, and purify.
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Ni/Cr dual-catalyzed Nozaki-Hiyama-Kishi (NHK) alkenylation reaction pathway.

Protocol C: Enantioselective Cascade Michael/C-H
Olefination
Recent advancements have utilized (E)-methyl 3-iodoacrylate not just as a cross-coupling

partner, but as a dual-action reagent in cascade reactions to synthesize complex polycyclic

architectures, such as clavine alkaloids[2][3][7].

Causality & Design Choices: In this cascade, (E)-methyl 3-iodoacrylate first acts as a Michael

acceptor. A chiral bifunctional squaramide/quinine derivative catalyst (e.g., CAS: 1256245-84-7)

[2] is used to hydrogen-bond with the nucleophile (e.g., nitromethane) and the acrylate,

dictating strict facial selectivity. Following the Michael addition, the retained vinyl iodide moiety

undergoes an intramolecular C-H olefination to close the ring[2][8].
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Step-by-Step Methodology:

Initiation: In a dry vial, dissolve the nucleophilic substrate (e.g., 2-phenyl-N-(quinolin-8-

yl)acrylamide, 1.0 equiv) and (E)-methyl 3-iodoacrylate (1.2 equiv) in anhydrous

dichloromethane (DCM)[2].

Catalyst Addition: Add the chiral quinine-squaramide catalyst (10 mol%)[2] and nitromethane

(as both co-reactant and additive).

Cascade Progression: Stir at room temperature for 24 hours. The catalyst orchestrates the

initial enantioselective Michael addition.

Olefination Phase: Once the Michael adduct is confirmed via LC-MS, add Pd(OAc)2​(10

mol%), an appropriate ligand, and a silver salt (e.g., Ag2​CO3​) to abstract the iodide and

drive the intramolecular Heck-type C-H olefination[8].

Isolation: Filter through a short pad of Celite to remove metal salts, concentrate, and purify

via preparative HPLC to yield the highly enantioenriched polycyclic product[2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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